7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a benzoxazepine derivative featuring a fluorine atom at the 7-position and a pyridin-3-ylmethyl substituent at the 4-position. The fluorine atom enhances electronegativity and metabolic stability, while the pyridinylmethyl group may contribute to receptor binding or solubility.
Properties
IUPAC Name |
7-fluoro-4-(pyridin-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-14-3-4-15-13(8-14)11-18(6-7-19-15)10-12-2-1-5-17-9-12/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPKYZTTWASGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC3=CN=CC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the use of fluorinated pyridines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be performed on the oxazepine ring to modify its chemical properties.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxides, while reduction of the oxazepine ring can yield various tetrahydro derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been investigated for its effects on the metabotropic glutamate receptor 2 (mGluR2), which is a target for treating neuropsychiatric disorders. Studies have shown that derivatives of this compound exhibit high modulatory affinity towards mGluR2, making them promising candidates for drug development aimed at conditions such as schizophrenia and anxiety disorders .
2. Anticancer Research
Research indicates that compounds with similar structural features to 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine may possess anticancer properties. These compounds are being evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural modifications that enhance efficacy against specific cancer types are a focus of ongoing studies .
3. Antifungal Activity
Preliminary studies suggest that derivatives of this compound may exhibit antifungal properties. Compounds in this class have been tested against several pathogenic fungi, showing varying degrees of activity that warrant further investigation into their potential as antifungal agents .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies provide insights into how modifications to the chemical structure can influence biological activity. For instance, the presence of the fluorine atom and the pyridine moiety are believed to enhance binding affinity to biological targets. Ongoing SAR studies aim to optimize these compounds for better efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoxazepine Derivatives
Key Observations:
- Fluorine vs.
- Pyridinylmethyl vs. Carbonyl Linker: The 4-(pyridin-3-ylmethyl) substituent in the target compound offers a flexible, non-polar side chain, contrasting with the rigid carbonyl linker in SI-43. This difference could influence binding to hydrophobic pockets or alter selectivity profiles .
Biological Activity
7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H16FN3O
- Molecular Weight : 273.31 g/mol
- CAS Number : Not available in the provided sources
- Structure : The compound features a tetrahydrobenzo[f][1,4]oxazepine core with a fluorine atom and a pyridine moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions such as proliferation and apoptosis. Inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antitumor Activity : The compound has shown promise in preclinical models for its antitumor effects. It may exert cytotoxic effects through the induction of apoptosis and inhibition of cell cycle progression in cancer cell lines .
- Neuroprotective Effects : Some derivatives of oxazepine compounds have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Biological Activity Data
Case Study 1: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Neuroprotection
Research evaluating the neuroprotective effects of related oxazepine compounds indicated that they could prevent neuronal cell death induced by oxidative stress. These findings suggest that this compound may also possess similar protective qualities against neurodegeneration .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and fluorine coupling patterns (³J₃,₄ ~8 Hz).
- HRMS (ESI+) : Confirm molecular ion peaks with <2 ppm mass error.
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydrobenzo[f]oxazepine core (e.g., chair vs. boat conformations) .
How do substituent variations on the pyridine ring influence biological activity?
Advanced Research Question
Modifying the pyridine substituents alters target binding affinity. For example:
What strategies resolve low yields in the final cyclization step?
Advanced Research Question
- Parameter screening : Test temperatures (80–120°C), solvents (DMF vs. DMSO), and catalyst loadings (5–10 mol% Pd).
- Protecting groups : Temporarily shield reactive amines with Boc or Fmoc to prevent side reactions.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 15% yield improvement .
How to address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from:
- Purity variations : Validate compound purity (>98%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Structural analogs : Compare with 4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide to isolate substituent-specific effects .
What computational methods predict binding modes with kinase targets?
Advanced Research Question
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).
- Free energy perturbation (FEP) : Quantify ΔΔG for fluorine substitutions.
- Density functional theory (DFT) : Calculate electrostatic potential maps to optimize pyridine ring orientation .
How to optimize solubility for in vivo studies?
Basic Research Question
- Salt formation : Use HCl or citrate salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS).
- Co-solvents : Formulate with PEG-400 or Captisol® (20% w/v) for intravenous administration.
- Prodrug design : Introduce phosphate esters hydrolyzed by alkaline phosphatase .
What are common side reactions during fluorination?
Basic Research Question
- Defluorination : Minimize by avoiding strong acids (e.g., TFA) in downstream steps.
- Ring-opening : Prevent nucleophilic attack on the oxazepine oxygen by using anhydrous conditions.
- Byproduct identification : Monitor via LC-MS for m/z +18 (hydrolysis) or m/z −19 (defluorination) .
How to validate target engagement in cellular assays?
Advanced Research Question
- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting temperature shifts (± compound).
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-induced conformational changes in real time.
- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .
What analytical challenges arise in stability studies?
Advanced Research Question
- Degradant profiling : Use forced degradation (40°C/75% RH, 14 days) with UPLC-QTOF to identify oxidation (m/z +16) or hydrolysis products.
- Chiral integrity : Monitor racemization via chiral HPLC (Chiralpak AD-H column, hexane/IPA).
- Excipient compatibility : Screen with mannitol or PVP-K30 to prevent amorphous-to-crystalline transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
